
E3 ligase Ligand-Linker Conjugate 33
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 ligase Ligand-Linker Conjugate 33 is a part of the proteolysis-targeting chimera (PROTAC) technology. This compound is designed to target specific proteins for degradation by the ubiquitin-proteasome system. It consists of a ligand that binds to the E3 ubiquitin ligase, a linker, and a ligand that binds to the target protein. The formation of a ternary complex between the E3 ligase, the target protein, and the conjugate leads to the ubiquitination and subsequent degradation of the target protein.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugate 33 involves several steps:
Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques. This may involve the use of protecting groups, coupling reactions, and purification steps.
Linker Attachment: The linker is attached to the E3 ligase ligand through a suitable functional group. Common linkers include polyethylene glycol (PEG) chains, alkyl chains, or other flexible linkers.
Target Ligand Synthesis: The ligand for the target protein is synthesized separately, following similar organic synthesis techniques.
Conjugation: The final step involves conjugating the E3 ligase ligand-linker to the target protein ligand. This is typically achieved through a coupling reaction, such as amide bond formation or click chemistry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields, using automated synthesis equipment, and employing large-scale purification techniques such as chromatography.
化学反応の分析
Types of Reactions
E3 ligase Ligand-Linker Conjugate 33 undergoes several types of reactions:
Ubiquitination: The primary reaction is the ubiquitination of the target protein, facilitated by the E3 ligase.
Proteasomal Degradation: Following ubiquitination, the target protein is recognized and degraded by the proteasome.
Common Reagents and Conditions
Ubiquitin: A small regulatory protein that is attached to the target protein.
E1 Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
E2 Conjugating Enzyme: Transfers activated ubiquitin to the E3 ligase.
E3 Ligase: Facilitates the transfer of ubiquitin to the target protein.
Major Products Formed
The major product formed from these reactions is the polyubiquitinated target protein, which is subsequently degraded into smaller peptides by the proteasome.
科学的研究の応用
E3 ligase Ligand-Linker Conjugate 33 has numerous applications in scientific research:
Chemistry: Used to study the mechanisms of protein degradation and the ubiquitin-proteasome system.
Biology: Helps in understanding the role of specific proteins in cellular processes by selectively degrading them.
Medicine: Potential therapeutic applications in targeting disease-causing proteins for degradation, particularly in cancer and neurodegenerative diseases.
Industry: Used in drug discovery and development to identify and validate new therapeutic targets.
作用機序
The mechanism of action of E3 ligase Ligand-Linker Conjugate 33 involves the formation of a ternary complex between the E3 ligase, the target protein, and the conjugate. This complex facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and the specific signaling pathways regulated by the target protein.
類似化合物との比較
E3 ligase Ligand-Linker Conjugate 33 is unique in its ability to selectively degrade target proteins through the ubiquitin-proteasome system. Similar compounds include:
Von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Target proteins for degradation using the VHL E3 ligase.
Cereblon (CRBN) Ligand-Linker Conjugates: Utilize the CRBN E3 ligase for targeted protein degradation.
Mouse Double Minute 2 Homolog (MDM2) Ligand-Linker Conjugates: Employ the MDM2 E3 ligase for protein degradation.
This compound stands out due to its specific ligand and linker design, which can be tailored for different target proteins and E3 ligases, providing versatility in its applications.
特性
分子式 |
C31H41N5O6 |
|---|---|
分子量 |
579.7 g/mol |
IUPAC名 |
tert-butyl 2-[4-[[7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-2-yl]methyl]piperidin-1-yl]acetate |
InChI |
InChI=1S/C31H41N5O6/c1-30(2,3)42-26(38)16-33-11-8-20(9-12-33)15-34-17-31(18-34)10-13-35(19-31)21-4-5-22-23(14-21)29(41)36(28(22)40)24-6-7-25(37)32-27(24)39/h4-5,14,20,24H,6-13,15-19H2,1-3H3,(H,32,37,39) |
InChIキー |
MHARIZXEJNJFSX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CN1CCC(CC1)CN2CC3(C2)CCN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


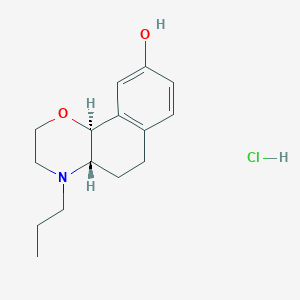
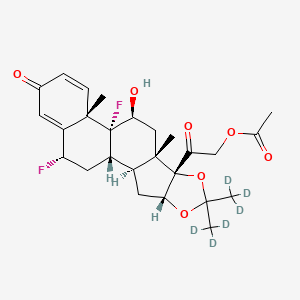
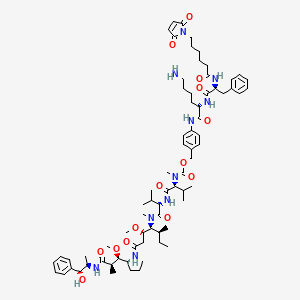
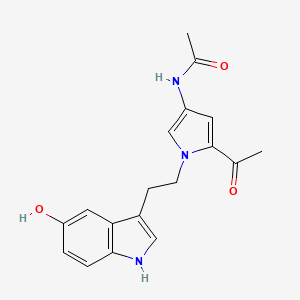
![N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine](/img/structure/B12370720.png)
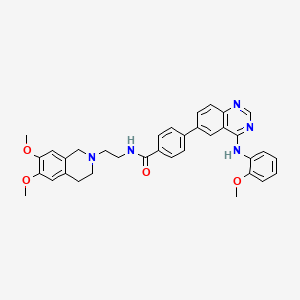
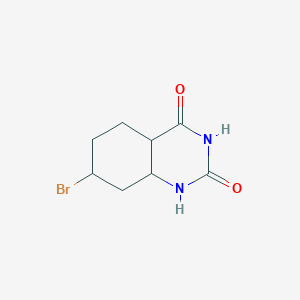
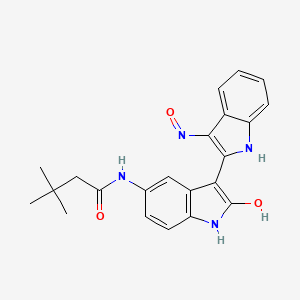
![N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine](/img/structure/B12370742.png)
![Tert-butyl 9-(piperazin-1-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12370746.png)
![(1R,7R,12R,14R,15S,16S,17R,20Z,22E,24R,28R)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B12370758.png)
![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12370779.png)


